molecular formula C13H15NO3 B8411526 4-Isobutoxy-1H-indole-2-carboxylic acid

4-Isobutoxy-1H-indole-2-carboxylic acid

Cat. No.: B8411526
M. Wt: 233.26 g/mol
InChI Key: MGYKIRMKEXMQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by an isobutoxy (-OCH2CH(CH3)2) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the indole scaffold. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its synthesis involves alkylation of a precursor indole compound (e.g., compound 7) with isobutanol under controlled conditions, as described in .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

4-(2-methylpropoxy)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-8(2)7-17-12-5-3-4-10-9(12)6-11(14-10)13(15)16/h3-6,8,14H,7H2,1-2H3,(H,15,16)

InChI Key

MGYKIRMKEXMQOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC2=C1C=C(N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between 4-isobutoxy-1H-indole-2-carboxylic acid and related indole-2-carboxylic acid derivatives:

Compound Name Substituent(s) Position(s) Key Structural Features
This compound Isobutoxy (-OCH2CH(CH3)2) 4 Bulky alkoxy group enhances lipophilicity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (-Cl), Methyl (-CH3) 7, 3 Electron-withdrawing Cl increases reactivity
5-Hydroxy-1H-indole-2-carboxylic acid Hydroxy (-OH) 5 Polar group improves aqueous solubility
4-(3-Methylphenoxy)-1H-indole-2-carboxylic acid 3-Methylphenoxy (-O-C6H4(3-CH3)) 4 Aromatic substituent enables π-π interactions
3-Formyl-1H-indole-2-carboxylic acid Formyl (-CHO) 3 Reactive aldehyde group for condensation

Key Observations :

  • The 4-position substitution in the target compound distinguishes it from analogs modified at positions 3, 5, or 5.

Key Observations :

  • The target compound’s synthesis is less complex than derivatives requiring formylation or multi-step halogenation.
  • 3-Formyl derivatives (e.g., ) involve hazardous reagents (POCl3), necessitating stringent safety measures .

Key Observations :

  • The isobutoxy group increases LogP compared to polar substituents (-OH, -CHO), favoring membrane permeability.
  • Chloro and methyl groups () may enhance binding to hydrophobic enzyme pockets.

Key Observations :

  • Chlorinated derivatives (e.g., 7-Chloro-3-methyl) pose higher toxicity risks than alkoxy or hydroxy analogs.
  • Safety protocols for the target compound should align with general indole handling guidelines .

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